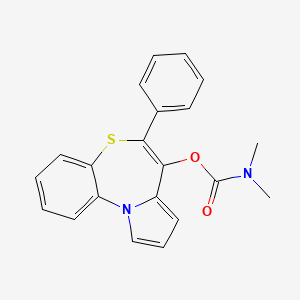![molecular formula C24H37NO3 B10782555 N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD-554 is a small molecule drug initially developed by Galderma Holding SA. It has been investigated for its potential therapeutic applications, although its development status is currently discontinued . The compound has a molecular formula of C24H37NO3 and is known for its unique chemical structure and potential biological activities .
Preparation Methods
The synthetic routes and reaction conditions for CD-554 involve several steps:
Starting Materials: The synthesis begins with commercially available starting materials, which undergo a series of chemical reactions to form the desired compound.
Reaction Conditions: Typical reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of CD-554 would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
CD-554 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CD-554 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve replacing one functional group in CD-554 with another, potentially altering its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
CD-554 has been explored for various scientific research applications, including:
Chemistry: In chemistry, CD-554 can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Although its development is discontinued, CD-554 was initially investigated for its therapeutic potential in treating certain medical conditions.
Industry: In the industrial sector, CD-554 can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CD-554 involves its interaction with specific molecular targets and pathways:
Molecular Targets: CD-554 is believed to interact with certain proteins or enzymes, modulating their activity and leading to specific biological effects.
Pathways Involved: The compound may influence various signaling pathways, resulting in changes in cellular functions and processes. Understanding these pathways is crucial for elucidating the compound’s effects.
Comparison with Similar Compounds
CD-554 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as cyclodextrins and their derivatives share some structural similarities with CD-554
Uniqueness: CD-554’s unique chemical structure and specific biological activities set it apart from other similar compounds
Properties
Molecular Formula |
C24H37NO3 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide |
InChI |
InChI=1S/C24H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)25-20-22-28-23-21-26/h26H,2-8,11,14,17-23H2,1H3,(H,25,27) |
InChI Key |
UCYNZECROVUBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCC#CCC#CCCCC(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)

![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)



![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)
![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)


![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)
![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
